molecular formula C18H26N4O3 B5414481 N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5414481
M. Wt: 346.4 g/mol
InChI Key: CAHSQDZGPBEUOE-UHFFFAOYSA-N
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Description

N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with carbamoylphenyl and diethyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the carbamoylphenyl and diethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-(2-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE include other piperidine derivatives and carbamoylphenyl-substituted molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-N-(2-carbamoylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-3-21(4-2)18(25)22-11-9-13(10-12-22)17(24)20-15-8-6-5-7-14(15)16(19)23/h5-8,13H,3-4,9-12H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSQDZGPBEUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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